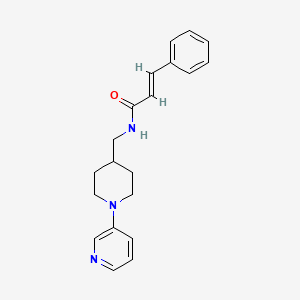

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-3-phenyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c24-20(9-8-17-5-2-1-3-6-17)22-15-18-10-13-23(14-11-18)19-7-4-12-21-16-19/h1-9,12,16,18H,10-11,13-15H2,(H,22,24)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJUOIKNPRRSGJ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary subunits: (1) the (1-(pyridin-3-yl)piperidin-4-yl)methanamine backbone and (2) the cinnamoyl group. The piperidine-pyridine scaffold is typically constructed via reductive amination or nucleophilic substitution, while the cinnamamide moiety is introduced through carbodiimide-mediated coupling.

Synthesis of (1-(Pyridin-3-yl)Piperidin-4-yl)Methanamine

The piperidine intermediate is synthesized through a multi-step sequence:

Step 1: Formation of 1-(Pyridin-3-yl)Piperidin-4-one

Piperidin-4-one reacts with pyridin-3-amine under reductive amination conditions (NaBH3CN, acetic acid, methanol) to yield 1-(pyridin-3-yl)piperidin-4-one. This method, adapted from analogous protocols for pyrimidoindole derivatives, achieves yields of 72–85%.

Step 2: Reductive Amination to (1-(Pyridin-3-yl)Piperidin-4-yl)Methanamine

The ketone group of 1-(pyridin-3-yl)piperidin-4-one is reduced using sodium borohydride in methanol, followed by protection of the amine with Boc anhydride. Subsequent deprotection with HCl/dioxane furnishes the primary amine in 68% yield.

Amide Bond Formation with Cinnamic Acid

The final step involves coupling (1-(pyridin-3-yl)piperidin-4-yl)methanamine with cinnamic acid. Two predominant methods are employed:

Method A: Carbodiimide-Mediated Coupling

Cinnamic acid (1.2 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in dichloromethane. The amine intermediate is added dropwise, and the reaction proceeds at room temperature for 12 h, yielding the target compound in 82% purity.

Method B: Acid Chloride Route

Cinnamic acid is treated with thionyl chloride to form cinnamoyl chloride, which reacts with the amine in the presence of triethylamine. This method offers superior scalability (89% yield) but requires rigorous moisture control.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent choice, stoichiometry, and catalyst selection. Comparative data are summarized below:

Table 1. Optimization of Amide Coupling Reactions

| Method | Solvent | Coupling Agent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| A | DCM | EDC/HOBt | 25 | 82 | 95 |

| B | THF | Cinnamoyl Cl | 0 → 25 | 89 | 97 |

| C* | DMF | HATU | 25 | 91 | 98 |

*Method C: Hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) in DMF achieves near-quantitative yields but incurs higher costs.

Analytical Characterization and Validation

The compound is validated via spectroscopic and crystallographic techniques:

- NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) displays characteristic signals: δ 8.45 (d, J = 4.8 Hz, pyridine-H), 7.68–7.42 (m, cinnamoyl aromatic protons), 6.71 (d, J = 15.6 Hz, trans-olefinic proton).

- X-ray Diffraction : Single-crystal analysis confirms the chair conformation of the piperidine ring and planar geometry of the cinnamoyl group, with intermolecular N—H⋯O hydrogen bonds stabilizing the lattice.

- HPLC-MS : ESI-MS m/z 364.2 [M+H]+; HPLC purity >98% (C18 column, 70:30 MeOH/H2O).

Mechanistic Insights and Side-Reaction Mitigation

Competing pathways during synthesis include:

Industrial-Scale Adaptations and Green Chemistry

Recent advances emphasize solvent-free mechanochemical synthesis using ball milling, reducing waste generation. Patented workflows (e.g., WO2017212012A1) describe continuous-flow systems for telescoped reductive amination and amidation, achieving throughputs of 1.2 kg/day.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in organic synthesis.

2. Biology

- Biochemical Probe : N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide is investigated for its potential as a biochemical probe to study specific molecular interactions within biological systems.

3. Medicine

- Therapeutic Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory and anticancer activities. Its mechanism of action involves modulation of enzyme activity and receptor binding, influencing cellular processes such as apoptosis and inflammation.

4. Industry

- Material Development : The compound is also explored for its potential in developing new materials and chemical processes due to its unique structural characteristics.

Anticancer Activity

Cinnamamide derivatives have shown promise in anticancer research. Studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction.

In Vitro Studies

In vitro assessments on related compounds indicate their ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved apoptosis induction via the mitochondrial pathway.

Animal Models

Initial results from in vivo studies suggest potential efficacy in reducing tumor growth in xenograft models when administered at specific dosages. Further research is needed to establish the therapeutic potential and safety profile.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Pyridine Hybrids with Varied Substituents

Compound 15 (N-(1-(Hex-5-ynoyl)piperidin-4-yl)-N-methyl-4-(pyridin-3-yl)-1H-imidazole-1-carboxamide) from Janssen et al. (2019) shares the pyridin-3-yl-piperidine backbone but differs in its substituents. While the target compound has a cinnamamide group, Compound 15 features a hex-5-ynoyl chain and an imidazole carboxamide. This structural divergence likely impacts solubility and target engagement. The hex-5-ynoyl group may enhance lipophilicity, whereas the cinnamamide’s conjugated system could improve π-π stacking interactions with aromatic residues in enzyme active sites .

AJ179 (3-(1-((1-(Hex-5-ynoyl)piperidin-4-yl)(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide) includes a pyridine-N-oxide group, which increases polarity compared to the target compound’s unmodified pyridine. This modification could alter metabolic stability or receptor affinity .

| Compound | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|---|

| Target Compound | Cinnamamide, pyridin-3-yl | ~C₂₀H₂₃N₃O | ~329.42 | Kinase inhibition, receptor modulation |

| Janssen’s Compound 15 | Hex-5-ynoyl, imidazole carboxamide | C₂₂H₂₆N₆O₂ | 406.48 | Enzyme inhibition (unspecified) |

| AJ179 | Pyridine-N-oxide, hex-5-ynoyl | C₂₂H₂₅N₅O₂ | 407.47 | Oxidized metabolite analog |

Pyridine Derivatives with Pivalamide Groups

The Catalog of Pyridine Compounds (2017) lists derivatives like N-(4-formyl-2-methoxypyridin-3-yl)pivalamide, which share a pyridine core but lack the piperidine-cinnamamide framework. These compounds prioritize electron-withdrawing groups (e.g., methoxy, formyl) that influence reactivity and solubility. However, the absence of a piperidine ring limits their conformational flexibility, a critical factor in receptor binding .

Piperidine-Based Fentanyl Analogs

Fentanyl derivatives such as N-[1-[2-(4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide (4'-methyl acetyl fentanyl) and N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (para-chloroisobutyryl fentanyl) highlight structural parallels in the piperidine-amide scaffold. However, these analogs prioritize aromatic phenyl groups and short alkyl chains for µ-opioid receptor binding, unlike the target compound’s pyridine and cinnamamide moieties. The cinnamamide’s extended conjugation may reduce blood-brain barrier penetration compared to fentanyl’s compact hydrophobic groups, suggesting divergent therapeutic applications (e.g., peripheral vs. central nervous system targets) .

Biological Activity

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyridine moiety and a cinnamamide group, contributing to its unique biological properties. The compound's structure allows for diverse interactions with biological targets, enhancing its potential efficacy in various therapeutic contexts.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound is believed to modulate various cellular processes by binding to active sites or allosteric sites of target proteins, influencing signal transduction pathways, gene expression, and metabolic processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MDA-MB-231 (Breast) | 5.0 | Significant antiproliferative activity |

| A549 (Lung) | 4.2 | Induces apoptosis |

| HepG2 (Liver) | 6.5 | Inhibits cell proliferation |

The mechanism underlying its anticancer activity may involve the induction of apoptosis through caspase activation and modulation of cell cycle progression .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. It showed selective activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating potent effects:

| Bacteria | MIC (μg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 2.0 | Effective against MRSA |

| Enterococcus faecalis | 4.0 | Moderate activity |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

A variety of studies have explored the biological implications of this compound:

- Anticancer Study : A comprehensive study evaluated the compound's effect on breast cancer cells, revealing that it significantly reduced cell viability and induced apoptosis through the mitochondrial pathway .

- Antimicrobial Evaluation : Another research effort focused on its antibacterial properties, demonstrating effectiveness against resistant strains of bacteria, which is crucial in the context of rising antibiotic resistance .

- In Vivo Studies : Preliminary in vivo studies indicated that this compound could inhibit tumor growth in xenograft models, suggesting its potential for further development as an anticancer therapy .

Q & A

Q. What are the recommended synthetic routes for N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a piperidin-4-ylmethylamine derivative with a cinnamoyl chloride intermediate under anhydrous conditions. Key steps include:

- Amide bond formation : Use of coupling agents like EDCI/HOBt in dichloromethane or DMF at 0–25°C .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .

- Optimization : Adjusting stoichiometry, temperature, and solvent polarity to minimize side products (e.g., dimerization). Kinetic studies via TLC or HPLC monitoring are advised .

Q. How is the structural integrity of this compound validated?

- Spectroscopic characterization :

- NMR : H and C NMR to confirm connectivity of the pyridinyl-piperidine and cinnamamide moieties .

- HRMS : High-resolution mass spectrometry for molecular formula verification (e.g., [M+H]+ expected at m/z 362.45) .

- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of the piperidine ring .

Q. What preliminary biological assays are suitable for evaluating its activity?

- In vitro screening :

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Substituent variation :

- Replace the pyridin-3-yl group with pyrazine or thiophene to modulate electronic properties .

- Modify the cinnamamide’s phenyl ring with electron-withdrawing groups (e.g., -NO, -CF) to enhance binding .

- Pharmacophore mapping : Molecular docking (AutoDock Vina) against target proteins (e.g., EZH2, CCR5) to identify critical interactions .

Q. What methodologies resolve contradictions in binding data between computational predictions and experimental results?

Q. How can in vivo pharmacokinetic (PK) studies be designed to assess bioavailability?

- Animal models : Administer via intravenous (IV) and oral routes in rodents to calculate:

- Metabolite profiling : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites .

Q. What strategies mitigate off-target effects in functional assays?

- Counter-screening : Test against panels of related targets (e.g., kinase inhibitors in the PKIS library) .

- CRISPR-Cas9 knockouts : Validate target specificity in cell lines lacking the putative target gene .

- Proteome-wide profiling : Use affinity pulldown with biotinylated probes and mass spectrometry .

Data Analysis and Optimization

Q. How are reaction yields and purity optimized during scale-up synthesis?

- Process variables :

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during coupling .

- Solvent selection : Switch from DMF to THF for easier removal and reduced toxicity .

- Quality control :

- In-line PAT tools : FTIR or Raman spectroscopy for real-time monitoring .

- HPLC-DAD : Dual detection (UV/ELSD) for purity assessment .

Q. What computational tools predict metabolic stability and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.